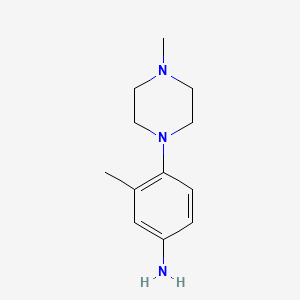

3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMXAXVHQDIGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429322 | |

| Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681004-50-2 | |

| Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development. While a specific CAS number for this exact isomeric configuration is not prominently listed in major public chemical databases, this document constructs a robust technical profile by leveraging data from its close structural analogues. We will detail its core physicochemical properties, propose a validated, high-yield synthetic pathway, and explore its role as a critical building block for creating advanced molecular entities, particularly in the domain of kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this important chemical scaffold.

Compound Identification and Structural Overview

The precise molecule of interest is this compound. Its structure is characterized by an aniline ring substituted with a methyl group at position 3 and a 4-methylpiperazine moiety at position 4. This specific arrangement of functional groups imparts distinct chemical properties that are highly valuable for molecular design.

-

IUPAC Name: this compound

-

Synonyms: 3-Methyl-4-(1-methyl-piperazin-4-yl)-phenylamine

-

CAS Number: Not definitively assigned or publicly indexed. Researchers should verify the CAS number with their supplier or through internal registration.

-

Molecular Formula: C₁₂H₁₉N₃

-

Molecular Weight: 205.30 g/mol

The core utility of this molecule stems from the combination of a nucleophilic aniline group, which is a common handle for amide bond formation or Buchwald-Hartwig amination, and the N-methylpiperazine group. The piperazine moiety is a classic "solubilizing group" in drug discovery, often introduced to improve the aqueous solubility and pharmacokinetic profile of a lead compound.

Physicochemical Properties

| Property | Predicted/Analogous Value | Source |

| Appearance | White to yellow or orange crystalline powder | [1][2] |

| Melting Point | 98-99 °C | [2] |

| Boiling Point | 353.1 ± 37.0 °C (Predicted) | [2] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.88 ± 0.42 (Predicted) | |

| Solubility | Soluble in Methanol | [2] |

Proposed Synthesis Protocol

The most efficient and industry-standard method for synthesizing substituted anilines of this type is through the catalytic hydrogenation of the corresponding nitroaromatic precursor. This method is favored for its high yield, clean conversion, and operational simplicity.

Proposed Reaction Scheme: Reduction of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

The logical precursor for the target compound is 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine. The synthesis proceeds via the selective reduction of the nitro group to an amine.

Sources

physicochemical properties of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

An In-depth Technical Guide to the Physicochemical Properties of Phenylpiperazine Anilines, with a Focus on 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Executive Summary

This guide provides a comprehensive analysis of the , a substituted phenylpiperazine of interest in medicinal chemistry and drug development. As specific experimental data for this exact isomer is not extensively available in public databases, this document establishes its predicted properties through a detailed examination of its core structure and by leveraging data from its close, well-characterized structural analogues, primarily 4-(4-methylpiperazin-1-yl)aniline and 3-(4-methylpiperazin-1-yl)aniline. The narrative focuses on the causality behind experimental choices and provides field-proven, self-validating protocols for key analytical procedures, empowering researchers to perform their own characterizations. This approach ensures scientific integrity while delivering actionable insights for professionals in drug discovery.

Introduction: Chemical Identity and Scientific Context

The Phenylpiperazine Aniline Scaffold

The phenylpiperazine aniline core is a significant pharmacophore in modern drug discovery. The molecule , this compound, belongs to this class. Its structure features three key components: an aniline ring, which is a common anchor point for molecular interactions; a piperazine ring, a frequent component in CNS-active drugs that can improve solubility and bioavailability; and a methyl group on the aniline ring that can modulate lipophilicity and metabolic stability.

While this compound is a specific target of interest, its physicochemical profile can be largely understood by examining its parent compound, 4-(4-methylpiperazin-1-yl)aniline (CAS: 16153-81-4) , and its positional isomer, 3-(4-methylpiperazin-1-yl)aniline (CAS: 148546-99-0) .[1][2] The addition of a methyl group to the aniline ring of the 4-isomer is expected to increase its molecular weight and lipophilicity while potentially inducing subtle electronic effects on the basicity of the adjacent aniline nitrogen.

Caption: Comparative structures of the target compound and its primary analogue.

Significance in Research and Development

The 4-(4-methylpiperazin-1-yl)aniline scaffold has been identified as a valuable fragment in the development of therapeutic agents, notably as a stabilizer of G-quadruplex structures in the promoter region of oncogenes like c-MYC, presenting a viable approach for anticancer therapy.[3] The specific substitution pattern of the target compound, with its 3-methyl group, makes it a tailored building block for exploring structure-activity relationships (SAR) in such contexts, where fine-tuning of steric and electronic properties is critical for optimizing potency and selectivity.

Core Physicochemical Properties

The following properties are based on data from close analogues and established chemical principles. They provide a robust baseline for understanding the behavior of this compound.

Physical State and Appearance

Based on its analogues, the compound is expected to be a solid at room temperature, with a color ranging from off-white to yellow or orange, potentially darkening upon exposure to air and light due to the oxidation of the aniline moiety.[1]

Melting and Boiling Points

The positional isomer, 3-(4-methylpiperazin-1-yl)aniline, has a documented melting point of 98-99°C and a predicted boiling point of approximately 353°C.[1][4] The target compound's melting point is expected to be in a similar range, though crystal packing effects due to the different substitution pattern could lead to variations.

Solubility

Solubility is a critical determinant of a compound's utility in both biological assays and formulation. The 3-isomer is reported to be soluble in methanol.[1] Due to its basic nature, this compound is expected to exhibit significantly higher aqueous solubility at acidic pH, where its nitrogen centers become protonated and form soluble salts. It is predicted to be sparingly soluble in non-polar organic solvents.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH (typically ~7.4) is governed by its pKa values and is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. This compound has three basic nitrogen atoms: the aniline nitrogen (N-aryl), the piperazine nitrogen adjacent to the ring (N1), and the tertiary aliphatic amine nitrogen (N4).

-

Aniline Nitrogen: The pKa of the conjugate acid of aniline is ~4.6. This value is influenced by ring substituents.

-

Piperazine Nitrogens: In the parent 1-methylpiperazine, the two pKa values are approximately 9.14 (for the secondary amine conjugate acid) and 4.63 (for the tertiary amine conjugate acid).[5]

For the target molecule, the N4 tertiary amine is expected to be the most basic site, with a predicted pKa > 8.5. The aniline nitrogen will be the least basic (pKa < 5.0). The N1 nitrogen's basicity will be reduced due to electron delocalization into the aromatic ring. Understanding these distinct pKa values is crucial for predicting its charge state across different pH environments.

Caption: Predicted ionization states of the molecule as a function of pH.

Lipophilicity (LogP / LogD)

Lipophilicity is a key indicator of a drug's ability to cross cell membranes. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) is the effective value at a given pH.

-

LogP: For the analogue 4-(4-methylpiperazin-1-yl)aniline, the computed XlogP is 1.2.[2] The addition of a methyl group to the target compound will likely increase this value to approximately 1.7-2.0.

-

LogD: Because the molecule is basic, its LogD will be significantly lower than its LogP at acidic pH. For example, at pH 7.4, where the molecule will be predominantly singly protonated, the LogD value will be substantially reduced, increasing its affinity for aqueous environments.

Data Summary Table

This table summarizes the available data for analogues and provides predicted values for the target compound, this compound.

| Property | Analogue: 4-(...)-aniline | Analogue: 3-(...)-aniline | Target: 3-Methyl-4-(...)-aniline (Predicted) | Significance in Drug Development |

| CAS Number | 16153-81-4[2] | 148546-99-0[1] | Not Available | Unique chemical identification. |

| Molecular Formula | C₁₁H₁₇N₃[2] | C₁₁H₁₇N₃[1] | C₁₂H₁₉N₃ | Determines exact mass and elemental composition. |

| Molecular Weight | 191.27 g/mol [2] | 191.27 g/mol [1] | 205.30 g/mol | Influences diffusion, solubility, and formulation. |

| Melting Point | Not Available | 98-99 °C[1][4] | ~95-110 °C | Affects purity, stability, and formulation choices. |

| Boiling Point | Not Available | 353.1 °C (Predicted)[1] | ~360 °C | Relevant for purification and stability at high temps. |

| Calculated LogP | 1.2[2] | Not Available | ~1.8 | Predicts membrane permeability and solubility. |

| pKa (Most Basic) | Not Available | 7.88 (Predicted)[1] | ~9.0 | Governs ionization state, solubility, and receptor binding. |

| Solubility | Not Available | Soluble in Methanol[1] | Soluble in polar organic solvents; pH-dependent in aqueous media. | Crucial for bioavailability and formulation. |

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness, the following protocols are designed as self-validating systems, including steps for instrument calibration and the use of standards.

Protocol for Kinetic Solubility Determination

This high-throughput method is essential for early-stage drug discovery to quickly assess a compound's solubility from a DMSO stock, mimicking common assay conditions.

Causality: Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution, which is relevant for in vitro biological screens where compounds are added from DMSO stocks.

-

Preparation of Standards: Prepare a 10 mM stock solution of a reference compound with known solubility (e.g., Propranolol) in 100% DMSO.

-

Sample Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Setup: In a 96-well plate, add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the DMSO stock solutions (sample and standard) to the buffer, bringing the final DMSO concentration to 1%. This initiates precipitation.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated solid.

-

Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy against a calibration curve.

Protocol for pKa Determination by Potentiometric Titration

Causality: This method directly measures the pH changes of a solution upon addition of an acid or base, allowing for the precise determination of the pKa values corresponding to each ionizable center.

-

System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized solution of 0.1 M HCl. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For multi-protic systems, derivative plots (dpH/dV) are used to accurately identify the equivalence points.

Proposed Synthesis and Characterization Workflow

A plausible and efficient synthesis route for this compound involves a two-step process starting from a commercially available precursor. This workflow is based on established methodologies for similar compounds.[1]

-

Step 1: Nucleophilic Aromatic Substitution (SₙAr): Reaction of 4-Fluoro-2-methyl-1-nitrobenzene with 1-methylpiperazine. The electron-withdrawing nitro group activates the ring towards nucleophilic attack by the piperazine, displacing the fluoride.

-

Step 2: Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the target aniline. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

Caption: A typical workflow for the synthesis and characterization of the target compound.

Safety and Handling

Although specific safety data for the target compound is unavailable, the data for its close analogue, 4-(4-methylpiperazin-1-yl)aniline, should be used as a stringent guideline.

-

GHS Hazard Classification: Based on aggregated data, the analogue is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[2] It may also be toxic or harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.

-

Storage: Store locked up in a cool, dry, dark place under an inert atmosphere.[1]

-

Conclusion

This compound is a specialized chemical intermediate with a physicochemical profile tailored for applications in drug discovery. While direct experimental data is sparse, a robust profile can be predicted based on established chemical principles and data from its close structural analogues. It is characterized as a basic, moderately lipophilic solid, with its solubility and effective lipophilicity being highly dependent on pH. The provided synthesis schemes and analytical protocols offer a clear and reliable framework for researchers to produce, purify, and comprehensively characterize this compound, enabling its effective use in the development of novel therapeutics. All predicted properties must be confirmed experimentally before use in critical applications.

References

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

ChemicalBook. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved January 21, 2026, from [Link]

-

Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637. Available at: [Link]

-

Pomeislová, A., et al. (2020). Kinetic Target-Guided Synthesis of Small-Molecule G-Quadruplex Stabilizers. ResearchGate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4-(3-Methoxy-4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved January 21, 2026, from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved January 21, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 21, 2026, from [Link]

-

Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 21, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4f5b5e9a8f2f0c7e8b9d1a3c5a6f8b9e0c1d2e3f]([Link]

-

Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved January 21, 2026, from [Link]

-

Gsrs. (n.d.). 3-METHOXY-4-(4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL)ANILINE. Retrieved January 21, 2026, from [Link]

-

Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved January 21, 2026, from [Link]

-

Xi'an Kono Chem Co., Ltd. (n.d.). 3-(4-Methylpiperazin-1-yl)aniline. Retrieved January 21, 2026, from [Link]

Sources

Spectroscopic Profile of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Structural Nuances of a Key Synthetic Intermediate

3-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a toluidine core linked to a methylpiperazine moiety, presents a unique scaffold for the synthesis of a diverse range of pharmacologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into its structural elucidation.

This guide is structured to provide not just the data, but the underlying scientific rationale for the observed and predicted spectral features. By understanding the "why" behind the data, researchers can more confidently interpret their own experimental results and troubleshoot potential synthetic challenges.

Molecular Structure and Key Substructures

To facilitate the interpretation of the spectroscopic data, it is essential to first visualize the molecular structure and identify its key components.

Figure 1: Molecular structure of this compound.

The molecule can be deconstructed into two primary substructures: the m-toluidine moiety and the N-aryl-N'-methylpiperazine moiety. The spectroscopic features will be a composite of the signals arising from these two parts, with electronic effects from each influencing the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

Figure 2: Standard workflow for NMR data acquisition.

¹H NMR Spectroscopic Data (Predicted)

The predicted ¹H NMR spectrum is based on the analysis of chemical shift data from m-toluidine and N-phenylpiperazine derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic CH (H-2) | ~6.75 | d | 1H | ~2.0 |

| Aromatic CH (H-6) | ~6.65 | dd | 1H | ~8.0, 2.0 |

| Aromatic CH (H-5) | ~6.85 | d | 1H | ~8.0 |

| NH₂ | ~3.50 | s (broad) | 2H | - |

| Piperazine CH₂ (Ar-N-CH₂) | ~3.10 | t | 4H | ~5.0 |

| Piperazine CH₂ (Me-N-CH₂) | ~2.65 | t | 4H | ~5.0 |

| Ar-CH₃ | ~2.20 | s | 3H | - |

| N-CH₃ | ~2.35 | s | 3H | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons will exhibit a characteristic splitting pattern. The proton at the 2-position (ortho to the amino group and meta to the methyl group) is expected to appear as a doublet due to coupling with the proton at the 6-position. The proton at the 6-position (meta to both the amino and methyl groups) will likely be a doublet of doublets, coupling to both the H-2 and H-5 protons. The H-5 proton (ortho to the piperazine nitrogen and meta to the amino group) will appear as a doublet from coupling to the H-6 proton. The electron-donating nature of the amino and methyl groups will shield these protons, resulting in upfield chemical shifts compared to benzene (δ 7.34 ppm).

-

Amino Protons (δ ~3.5 ppm): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and the solvent used, as these protons are subject to hydrogen bonding and exchange.

-

Piperazine Protons (δ 2.5-3.2 ppm): The piperazine ring protons will present as two distinct triplets. The four protons adjacent to the aromatic ring (Ar-N-CH₂) are expected to be deshielded and appear further downfield compared to the four protons adjacent to the methyl-bearing nitrogen (Me-N-CH₂).

-

Methyl Protons (δ 2.2-2.4 ppm): The two methyl groups will each give rise to a sharp singlet. The aryl-methyl protons are anticipated to be at a slightly more upfield position compared to the N-methyl protons of the piperazine ring.

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR spectrum is derived from an analysis of m-toluidine and N-phenylpiperazine derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C-4, C-N(pip)) | ~145 |

| Aromatic C (C-1, C-NH₂) | ~144 |

| Aromatic C (C-3, C-CH₃) | ~125 |

| Aromatic C (C-5) | ~120 |

| Aromatic C (C-2) | ~118 |

| Aromatic C (C-6) | ~115 |

| Piperazine C (Ar-N-CH₂) | ~50 |

| Piperazine C (Me-N-CH₂) | ~55 |

| N-CH₃ | ~46 |

| Ar-CH₃ | ~18 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 115-145 ppm): Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the nitrogen atoms (C-1 and C-4) will be the most deshielded. The remaining aromatic carbons will appear in the expected regions for a substituted benzene ring.

-

Piperazine Carbons (δ 50-55 ppm): The two sets of methylene carbons in the piperazine ring will be chemically inequivalent and should give rise to two separate signals. The carbons adjacent to the aromatic ring (Ar-N-CH₂) are expected to be slightly more shielded than those adjacent to the methyl group (Me-N-CH₂).

-

Methyl Carbons (δ 18-46 ppm): The aryl-methyl carbon will be significantly more shielded and appear at a much higher field (~18 ppm) compared to the N-methyl carbon of the piperazine ring (~46 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a valuable technique for the rapid identification of key functional groups within a molecule.

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum of a solid sample like this compound would be:

Figure 3: General workflow for IR data acquisition.

Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3050-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2950-2800 | C-H stretch (aliphatic) | Methyl and Piperazine CH₂ |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1620-1550 | N-H bend (scissoring) | Primary Amine |

| 1320-1250 | C-N stretch (aromatic) | Aryl Amine |

| 1150-1000 | C-N stretch (aliphatic) | Piperazine |

Interpretation of the IR Spectrum:

-

N-H Stretching Region (3450-3300 cm⁻¹): A characteristic pair of medium-intensity peaks is expected in this region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. This is a key diagnostic feature for primary anilines.

-

C-H Stretching Region (3050-2800 cm⁻¹): Weaker absorptions above 3000 cm⁻¹ are indicative of the aromatic C-H stretches. Stronger bands below 3000 cm⁻¹ arise from the C-H stretching of the methyl groups and the methylene groups of the piperazine ring.

-

Aromatic Region (1620-1580 cm⁻¹): One or two sharp bands of variable intensity are expected in this region due to the C=C stretching vibrations within the benzene ring.

-

N-H Bending Region (1620-1550 cm⁻¹): A broad absorption band in this region is characteristic of the N-H scissoring vibration of the primary amine.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of bands arising from various bending and stretching vibrations, including the C-N stretches of both the aryl amine and the aliphatic piperazine nitrogens. These bands, while complex, provide a unique fingerprint for the molecule.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol for MS Data Acquisition

For a compound like this compound, a suitable MS protocol would be:

Figure 4: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₂H₁₉N₃

-

Molecular Weight: 205.30 g/mol

-

Predicted Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): m/z 205 (in EI-MS) or m/z 206 (in ESI-MS)

Predicted Key Fragment Ions:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 190 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 134 | [M - C₄H₉N]⁺ | Cleavage of the piperazine ring. |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage. |

| 99 | [C₅H₁₁N₂]⁺ | Piperazine ring fragment. |

| 71 | [C₄H₉N]⁺ | Further fragmentation of the piperazine ring. |

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 205 under electron ionization (EI) conditions, or a protonated molecule peak at m/z 206 with electrospray ionization (ESI). The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

A likely primary fragmentation pathway involves the cleavage of the piperazine ring. The bond between the aromatic ring and the piperazine nitrogen, as well as the C-N bonds within the piperazine ring, are susceptible to cleavage. The loss of a methyl group (m/z 190) is also a probable fragmentation event. The presence of a fragment at m/z 106 would be indicative of a benzylic-type cleavage, resulting in a fragment corresponding to the toluidine radical cation. The piperazine moiety itself can undergo characteristic fragmentation, leading to ions at m/z 99 and 71.

Conclusion: A Foundation for Confident Characterization

This technical guide has provided a detailed, in-depth analysis of the predicted NMR, IR, and MS spectroscopic data for this compound. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that can serve as a valuable reference for researchers in drug development and organic synthesis. The provided interpretations and experimental workflows are designed to empower scientists to confidently identify this key intermediate, assess its purity, and advance their research and development endeavors. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

-

NIST Chemistry WebBook, SRD 69: m-Toluidine. [Link]

-

Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Mass spectra and major fragmentation patterns of piperazine designer drugs. (2024). ResearchGate. [Link]

3-Methyl-4-(4-methylpiperazin-1-yl)aniline mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide delineates the hypothesized mechanism of action for this compound, a compound of interest in contemporary drug discovery. While direct comprehensive studies on this specific molecule are nascent, a wealth of data from structurally analogous compounds and derivatives provides a strong foundation for a putative mechanism centered on kinase inhibition. This document synthesizes the available evidence, proposing a scientifically grounded hypothesis and outlining the requisite experimental framework for its validation. We will explore the potential molecular targets, the implicated signaling pathways, and provide detailed protocols for the scientific community to rigorously test these hypotheses. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and medicinal chemistry.

Introduction: The Emerging Significance of Substituted Anilines

The substituted aniline scaffold, particularly those incorporating a piperazine moiety, represents a privileged structure in modern medicinal chemistry. These compounds are frequently identified as core components of small molecule kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various malignancies and inflammatory diseases. The specific molecule, this compound, contains the key pharmacophoric elements that suggest a potential role as a modulator of intracellular signaling cascades.

Derivatives of 4-(4-methylpiperazin-1-yl)aniline have demonstrated activity as potent inhibitors of several critical kinases, including ABL, c-KIT, and mTOR[1][2]. These kinases are central nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer and other proliferative disorders. Furthermore, related piperazine-containing compounds have shown a broad spectrum of biological activities, including anti-infective and anti-inflammatory properties[3][4]. This body of evidence strongly suggests that this compound likely exerts its biological effects through the inhibition of one or more protein kinases.

This guide will, therefore, focus on the putative role of this compound as a kinase inhibitor, proposing a likely set of targets and outlining the experimental methodologies required to elucidate its precise mechanism of action.

Proposed Mechanism of Action: A Focus on Tyrosine Kinase Inhibition

Based on the recurring theme of kinase inhibition among structurally related molecules, we hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. The aniline and piperazine groups are well-suited to form key interactions within the hydrophobic pocket and with the hinge region of the kinase domain.

Primary Putative Targets:

-

ABL (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase crucial in cell differentiation, division, adhesion, and stress response. Its aberrant fusion protein, BCR-ABL, is the causative agent of Chronic Myeloid Leukemia (CML).

-

c-KIT (Mast/stem cell growth factor receptor): A receptor tyrosine kinase that plays a vital role in the development of hematopoietic stem cells, mast cells, and interstitial cells of Cajal. Activating mutations in c-KIT are drivers of gastrointestinal stromal tumors (GISTs).

-

MERTK (MER proto-oncogene, tyrosine kinase): A member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, MERTK is involved in efferocytosis and immune regulation. Its overexpression is associated with poor prognosis in several cancers[5].

The proposed mechanism involves the molecule docking into the ATP-binding cleft of these kinases, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signal transduction would lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on these kinases for survival.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed inhibitory action of this compound on a generic tyrosine kinase signaling pathway.

Caption: Hypothesized inhibition of a receptor tyrosine kinase by this compound.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the compound's mechanism of action.

In Vitro Kinase Inhibition Assays

The initial step is to determine if this compound directly inhibits the activity of our putative kinase targets.

Protocol: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute recombinant human ABL, c-KIT, and MERTK kinases and their respective substrates in kinase buffer.

-

Prepare a serial dilution of the compound in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate, and ATP to each well.

-

Add the serially diluted compound to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Cellular Proliferation and Viability Assays

To ascertain if the compound's kinase inhibitory activity translates to a cellular effect, we will assess its impact on cancer cell lines known to be dependent on our target kinases.

Protocol: Cell Viability Assay (e.g., MTT Assay)

-

Cell Culture:

-

Culture K562 cells (BCR-ABL dependent), GIST-T1 cells (c-KIT dependent), and a MERTK-overexpressing cell line in appropriate media.

-

-

Compound Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Read the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Target Engagement and Pathway Modulation

To confirm that the compound inhibits the intended targets within a cellular context, we will analyze the phosphorylation status of the kinases and their downstream effectors.

Protocol: Western Blot Analysis

-

Cell Lysis:

-

Treat the selected cell lines with the compound at concentrations around its GI50 value for various time points.

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-ABL, total ABL, phospho-c-KIT, total c-KIT, phospho-MERTK, total MERTK, and key downstream signaling proteins (e.g., phospho-AKT, phospho-ERK).

-

Use a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

-

Analysis:

-

Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins.

-

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| ABL | Experimental Value |

| c-KIT | Experimental Value |

| MERTK | Experimental Value |

Table 2: Cellular Antiproliferative Activity

| Cell Line | Primary Kinase Target | GI50 (nM) |

| K562 | BCR-ABL | Experimental Value |

| GIST-T1 | c-KIT | Experimental Value |

| MERTK-overexpressing | MERTK | Experimental Value |

Conclusion and Future Directions

This technical guide has presented a well-reasoned, albeit putative, mechanism of action for this compound as a tyrosine kinase inhibitor. The proposed experimental framework provides a clear and robust path for validating this hypothesis. Successful validation would position this molecule as a promising lead compound for the development of novel therapeutics targeting cancers driven by ABL, c-KIT, or MERTK signaling.

Future studies should focus on a broader kinase selectivity profiling to understand the compound's off-target effects, pharmacokinetic and pharmacodynamic studies to assess its drug-like properties, and in vivo efficacy studies in relevant animal models. The insights gained from these endeavors will be crucial in advancing this compound from a molecule of interest to a potential clinical candidate.

References

-

Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. Available at: [Link]

-

MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]

-

Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Available at: [Link]

-

Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637. Available at: [Link]

-

ResearchGate. (2025). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][6][7]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Available at: [Link]

-

ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... Available at: [Link]

-

ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Available at: [Link]

-

PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]

-

Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. Available at: [Link]

-

Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available at: [Link]

-

MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]

-

Semantic Scholar. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE... Available at: [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide-(AKE-Elkamhawy-Hassan/9a01c4e7e6b0a7d9e1c3a6b5c9d4e3f8a0b1c8e1]([Link]

-

Liu, J. F., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1544. Available at: [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 3-Methyl-4-(piperazin-1-yl)aniline | 1421314-12-6 [smolecule.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Therapeutic Targets of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides an in-depth technical analysis of the therapeutic landscape for derivatives of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline. This chemical scaffold is of profound importance in medicinal chemistry, most notably as a cornerstone of Imatinib (Gleevec), a paradigm-shifting therapeutic that transformed chronic myeloid leukemia (CML) from a fatal cancer into a manageable condition.[1] This guide will dissect the established and emerging therapeutic targets of this chemical class, detail the underlying mechanisms of action, and provide robust, field-proven experimental workflows for target validation and characterization.

Core Therapeutic Landscape: Tyrosine Kinase Inhibition

The primary therapeutic value of this compound derivatives lies in their function as ATP-competitive inhibitors of specific protein tyrosine kinases.[2] The aniline moiety, methylpiperazine group, and the central phenyl ring form a pharmacophore that effectively occupies the ATP-binding pocket of certain kinases in their inactive conformation, preventing phosphorylation and downstream signaling.[3]

Primary and Validated Targets

Decades of research have unequivocally identified three primary targets responsible for the major clinical successes of this compound class.

-

BCR-ABL1 Fusion Protein: In Chronic Myeloid Leukemia (CML), the t(9;22) chromosomal translocation creates the Philadelphia chromosome, which harbors the BCR-ABL1 fusion gene.[4][5] The resulting chimeric protein possesses constitutively active ABL1 kinase activity, driving uncontrolled proliferation of myeloid cells.[6] Derivatives of this class potently inhibit the BCR-ABL1 kinase, forming the basis of first-line therapy for CML.[1]

-

KIT Proto-Oncogene (c-KIT): Gastrointestinal Stromal Tumors (GISTs) are frequently driven by gain-of-function mutations in the KIT gene, which encodes a receptor tyrosine kinase crucial for the development of interstitial cells of Cajal.[7] These mutations lead to ligand-independent, constitutive activation of KIT signaling pathways, promoting cell proliferation and survival.[7][8] Imatinib and related compounds are highly effective in treating GISTs harboring susceptible KIT mutations.[9]

-

Platelet-Derived Growth Factor Receptors (PDGFRA & PDGFRB): PDGFRA and PDGFRB are receptor tyrosine kinases that play roles in cell growth, proliferation, and angiogenesis.[10] Activating mutations or fusions involving these receptors are oncogenic drivers in various malignancies, including some GISTs (especially those without KIT mutations) and hypereosinophilic syndrome.[9] The this compound scaffold demonstrates potent inhibitory activity against these targets.[11]

Mechanism of Action: BCR-ABL1 Inhibition

The binding of an Imatinib-like molecule to the ABL1 kinase domain is a classic example of Type II inhibition. The inhibitor stabilizes the "DFG-out" (inactive) conformation of the kinase activation loop. This prevents the kinase from adopting its active state, thereby blocking the transfer of phosphate from ATP to substrate proteins like CRKL. This action effectively shuts down the downstream signaling cascades, such as RAS/MAPK and PI3K/AKT, that are responsible for the malignant phenotype.[12]

Caption: BCR-ABL1 signaling pathway and point of inhibition.

Quantitative Target Profile

The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Imatinib, the archetypal molecule of this class, against its primary targets.

| Target Kinase | Disease Relevance | Representative IC50 (nM) |

| ABL1 | Chronic Myeloid Leukemia (CML) | 25 - 100 |

| KIT | Gastrointestinal Stromal Tumors (GIST) | 100 - 200 |

| PDGFRA/B | GIST, Myeloproliferative Neoplasms | 100 - 300 |

Note: IC50 values are context-dependent and can vary based on assay conditions (e.g., ATP concentration) and specific mutations within the kinase domain.

Broadening the Horizon: Secondary and Novel Targets

While the scaffold is highly optimized for ABL, KIT, and PDGFR, kinase inhibitor screens have revealed additional off-target activities that may present therapeutic opportunities or explain certain side effects.[13] Furthermore, novel derivatives are being synthesized to intentionally engage new targets.[14]

Potential secondary targets include:

-

DDR1/2 (Discoidin domain receptors)

-

CSF1R (Colony-stimulating factor 1 receptor)

-

ARG (Abelson-related gene) [9]

-

G-Quadruplex DNA: Some derivatives have shown an ability to stabilize G-quadruplex structures, particularly in the promoter region of oncogenes like c-MYC, suggesting a non-kinase-mediated anticancer mechanism.[15]

Experimental Validation and Characterization Workflow

A rigorous, multi-step process is required to identify and validate the therapeutic targets of novel this compound derivatives. This workflow ensures scientific integrity by building a self-validating cascade of evidence from biochemical assays to live-cell contexts.

Caption: High-level workflow for target validation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a derivative required to inhibit 50% of a purified kinase's activity. It is the gold standard for confirming direct biochemical potency.

Principle: A recombinant kinase phosphorylates a specific substrate. The amount of product formed (or ATP consumed) is measured, often using fluorescence or luminescence-based methods.[16]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17][18]

-

Serially dilute the test derivative in 100% DMSO, then further dilute into the kinase buffer to create 2X compound solutions.

-

Prepare a 2X ATP/substrate solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding dynamics.

-

-

Assay Execution (384-well plate format):

-

Add 5 µL of 2X compound solution to appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 5 µL of 2X kinase solution (recombinant purified kinase in kinase buffer) to all wells except "no enzyme" controls.

-

Incubate for 15-30 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution.

-

Incubate for 60 minutes at 30°C. The duration may require optimization based on enzyme activity.

-

-

Detection:

-

Stop the reaction and detect product formation using a suitable technology (e.g., add ADP-Glo™ reagent to measure ATP consumption via luminescence).

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a critical experiment to confirm that the derivative physically binds to its intended target inside a living cell.[19]

Principle: The binding of a ligand (the drug) to a protein target generally increases the protein's thermal stability.[20] When intact cells are heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins.[19]

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture target-expressing cells (e.g., K562 cells for BCR-ABL) to ~80% confluency.

-

Treat cells with the test derivative at various concentrations (and a vehicle control) for 1-2 hours in culture medium.[21]

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a PCR thermocycler, followed by cooling for 3 minutes.[22] One unheated sample serves as a control.

-

-

Lysis and Fractionation:

-

Detection and Analysis:

-

Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

Analyze the amount of the target protein remaining in the supernatant by Western Blot or ELISA.

-

Plot the soluble protein fraction versus temperature. A successful target engagement will result in a rightward shift of the melting curve for drug-treated samples compared to the vehicle control.

-

Protocol 3: Western Blot for Downstream Signaling

This assay validates that target engagement translates into a functional blockade of the intended signaling pathway.

Principle: Inhibition of a kinase prevents the phosphorylation of its downstream substrates. This change can be detected using phospho-specific antibodies.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Culture appropriate cells and starve them of growth factors if necessary to reduce basal signaling.

-

Treat cells with the derivative at concentrations bracketing the IC50 for 1-4 hours. Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).

-

Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

-

Blotting and Immunodetection:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

-

Incubate with a primary antibody against the phosphorylated form of a key downstream substrate (e.g., anti-phospho-CRKL for BCR-ABL inhibition) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

A potent and specific inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal while the total substrate and loading control signals remain constant.

-

Conclusion and Future Directions

The this compound scaffold is a privileged structure in kinase-directed drug discovery, with a proven track record of clinical success against BCR-ABL, KIT, and PDGFR. The future of this chemical class involves two primary trajectories: 1) The development of next-generation inhibitors that overcome resistance mutations in established targets (e.g., Nilotinib, Dasatinib for BCR-ABL)[23][24], and 2) The rational redesign of the scaffold to engage novel, unrelated kinase targets for new therapeutic applications. The robust validation workflow detailed herein provides a reliable framework for drug development professionals to rigorously assess the therapeutic potential of new derivatives, ensuring that only the most promising candidates advance toward clinical development.

References

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 21, 2026, from [Link]

-

KIT in Gastrointestinal Stromal Tumours (GIST): ESMO Biomarker Factsheet. (n.d.). OncologyPRO. Retrieved January 21, 2026, from [Link]

-

Yi, C., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. Biomedicine & Pharmacotherapy. Retrieved January 21, 2026, from [Link]

-

Iriyama, N., et al. (2024). Nilotinib vs dasatinib in achieving MR4.5 for de novo chronic myeloid leukemia: the randomized JALSG CML212 study. Blood Advances. Retrieved January 21, 2026, from [Link]

-

The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (n.d.). Blood. Retrieved January 21, 2026, from [Link]

-

Soverini, S., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers. Retrieved January 21, 2026, from [Link]

-

Viola, D., et al. (2012). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Al-faqih, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments. Retrieved January 21, 2026, from [Link]

-

Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research. Retrieved January 21, 2026, from [Link]

-

A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 21, 2026, from [Link]

-

In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 21, 2026, from [Link]

-

Deb, K., et al. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Journal of Cancer Research and Therapeutics. Retrieved January 21, 2026, from [Link]

-

Demirel, O., et al. (2017). PDGF signaling in cancer progression. American Journal of Cancer Research. Retrieved January 21, 2026, from [Link]

-

Wodicka, L. M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Retrieved January 21, 2026, from [Link]

-

Tefferi, A. (2004). Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders. Blood. Retrieved January 21, 2026, from [Link]

-

Nilotinib, Dasatinib Offer Similar Outcomes in CML Patients. (2016, August 15). CancerNetwork. Retrieved January 21, 2026, from [Link]

-

Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved January 21, 2026, from [Link]

-

Jammal, N., et al. (2021). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in Oncology. Retrieved January 21, 2026, from [Link]

-

PDGFRA. (n.d.). My Cancer Genome. Retrieved January 21, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved January 21, 2026, from [Link]

-

bcr-abl Translocation Mechanism | Philadelphia Chromosome. (2020, August 18). YouTube. Retrieved January 21, 2026, from [Link]

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. Retrieved January 21, 2026, from [Link]

-

Mornar, J. P., et al. (2023). Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision. Biomedicines. Retrieved January 21, 2026, from [Link]

Sources

- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ashpublications.org [ashpublications.org]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]

- 7. oncologypro.esmo.org [oncologypro.esmo.org]

- 8. Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pnas.org [pnas.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. In vitro kinase assay [protocols.io]

- 18. In vitro kinase assay [bio-protocol.org]

- 19. news-medical.net [news-medical.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. ashpublications.org [ashpublications.org]

- 24. cancernetwork.com [cancernetwork.com]

An In-depth Technical Guide to 3-Methyl-4-(4-methylpiperazin-1-yl)aniline: A Key Intermediate in Modern Drug Discovery

Foreword: The Unseen Architect of Therapeutic Innovation

In the landscape of drug development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to these life-changing molecules is paved with crucial, often unsung, chemical intermediates. This guide delves into the discovery and history of one such pivotal building block: 3-Methyl-4-(4-methylpiperazin-1-yl)aniline . While not a therapeutic agent in its own right, its unique structural motif is a cornerstone in the architecture of several targeted therapies, particularly in the realm of oncology. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its synthesis, characterization, and strategic importance in medicinal chemistry.

Strategic Importance in Medicinal Chemistry: A Privileged Scaffold

The this compound core is a quintessential example of a "privileged scaffold" in modern drug design. Its value lies in the combination of a substituted aniline, a common pharmacophore for interaction with kinase hinge regions, and a solubilizing, basic N-methylpiperazine moiety. This latter group is frequently employed to improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and oral bioavailability.

The strategic placement of the methyl group ortho to the aniline nitrogen can influence the conformation of the molecule when bound to a biological target, potentially enhancing selectivity and potency. This structural arrangement is prominently featured in the design of numerous kinase inhibitors, where precise molecular recognition is paramount for therapeutic efficacy and minimizing off-target effects. The aniline nitrogen serves as a key hydrogen bond donor, while the piperazine moiety can be further functionalized or serve as a basic handle for salt formation, aiding in drug formulation.

Proposed Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable routes involve the formation of the C-N bond between the aromatic ring and the piperazine nitrogen. Two primary, well-established methodologies are presented here: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the activation of an aromatic ring towards nucleophilic attack by an electron-withdrawing group, typically a nitro group, positioned ortho or para to a suitable leaving group, such as a halogen.

Experimental Protocol: SNAr Route

Step 1: Synthesis of 1-(4-Fluoro-2-methyl-5-nitrophenyl)-4-methylpiperazine

-

To a solution of 4-fluoro-1-methyl-2-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add 1-methylpiperazine (1.2 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent. Common choices include:

-

Palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere.

-

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl).

-

Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.

-

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

If using a heterogeneous catalyst like Pd/C, filter the reaction mixture through a pad of Celite®.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield this compound.

Pathway B: Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a versatile and often milder alternative for the formation of C-N bonds, tolerating a wider range of functional groups.[1]

Experimental Protocol: Buchwald-Hartwig Amination Route

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromo-2-methylaniline (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Characterization

| Property | Predicted Value/Observation |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in methanol, chloroform, DMSO; sparingly soluble in water |

| ¹H NMR | Aromatic protons (δ 6.5-7.2 ppm), piperazine protons (δ 2.5-3.2 ppm), N-methyl protons (δ ~2.3 ppm), aromatic methyl protons (δ ~2.2 ppm) |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), piperazine carbons (δ ~45-55 ppm), N-methyl carbon (δ ~46 ppm), aromatic methyl carbon (δ ~17 ppm) |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 206.16 |

| IR Spectroscopy | N-H stretching (aniline, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹) |

Application in Drug Development: A Precursor to Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Its structure is integral to the pharmacophore of several important anticancer drugs.

Imatinib (Gleevec®): A Paradigm of Targeted Therapy

Imatinib, a revolutionary drug for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), features a core structure derived from a substituted aniline.[2][3] The synthesis of imatinib involves the coupling of a pyrimidine derivative with an aniline intermediate, followed by the introduction of the benzamide side chain. The this compound moiety provides the necessary aniline nitrogen for interaction with the kinase hinge region and the N-methylpiperazine group for solubility and favorable pharmacokinetics.[4][5]

Dasatinib (Sprycel®): A Second-Generation TKI

Dasatinib, a potent inhibitor of multiple tyrosine kinases, also incorporates a substituted aniline moiety in its structure.[6][7][8] While the aniline component in dasatinib is different, the underlying synthetic strategies and the importance of the aniline pharmacophore are conceptually similar. The development of dasatinib and other second-generation TKIs often involves exploring variations of the aniline building block to optimize potency, selectivity, and resistance profiles. The this compound scaffold represents a valuable starting point for such explorations.

Conclusion and Future Perspectives

This compound stands as a testament to the critical role of synthetic intermediates in the advancement of medicine. Its discovery and the development of efficient synthetic routes have enabled the large-scale production of life-saving targeted therapies. As the quest for more selective and potent kinase inhibitors continues, this and related substituted anilines will undoubtedly remain at the forefront of medicinal chemistry research. The principles and methodologies outlined in this guide provide a solid foundation for scientists working to design and synthesize the next generation of innovative therapeutics.

References

-

An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances. [Link]

- Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis.

- Synthesis process of dasatinib and intermediate thereof.

-

synthesis process of dasatinib and intermediate thereof. Justia Patents. [Link]

-

A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. [Link]

-

A kind of synthetic method of dasatinib intermediate. Eureka | Patsnap. [Link]

-

A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

- Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.

-

Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 7. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

Methodological & Application

Application Notes and Protocols for the Coupling Reactions of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides detailed application notes and experimental protocols for the synthetic coupling of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key building block in contemporary medicinal chemistry. This aniline derivative is a cornerstone in the synthesis of numerous targeted therapeutics, most notably as a central scaffold in tyrosine kinase inhibitors like Imatinib. We present optimized conditions and step-by-step protocols for three critical transformations: Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation, Suzuki-Miyaura cross-coupling for C-C bond formation, and amide bond formation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of the 4-Amino-N-methylpiperazinyl Aniline Scaffold

The this compound moiety is a privileged scaffold in pharmaceutical sciences. Its structural features, particularly the basic N-methylpiperazine group, often impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and the ability to form salts, which are crucial for drug formulation and bioavailability. This aniline is a key intermediate in the synthesis of a class of targeted cancer therapies known as tyrosine kinase inhibitors (TKIs). For instance, it forms a critical part of the structure of Imatinib, a highly successful drug for the treatment of chronic myeloid leukemia (CML).

The synthetic utility of this aniline lies in the reactivity of the primary amino group, which can be readily functionalized through various coupling reactions to build molecular complexity. This guide provides detailed protocols for the most common and powerful of these transformations.

Palladium-Catalyzed Buchwald-Hartwig Amination